5-(Trifluoromethyl)-2H-tetrazole is an organic compound with the molecular formula C2HF3N4. It belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The trifluoromethyl group (-CF3) attached to the fifth position of the tetrazole ring significantly enhances its chemical properties, making it a high-energy density material. This compound is notable for its applications in the explosives and propellants industry due to its stability and energetic characteristics .
The synthesis of 5-(trifluoromethyl)-2H-tetrazole can be achieved through several methods:
5-(Trifluoromethyl)-2H-tetrazole has several important applications:
Interaction studies involving 5-(trifluoromethyl)-2H-tetrazole primarily focus on its reactivity with other chemicals in explosive formulations. These studies often examine:
5-(Trifluoromethyl)-2H-tetrazole shares similarities with several other tetrazole derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(Fluorodinitromethyl)-2H-tetrazole | C3F2N4O2 | Higher nitrogen content; used in specialized explosives. |
| 5-Aryltetrazoles | C7H6N4 | Exhibits diverse biological activities; less energetic than 5-(trifluoromethyl)-2H-tetrazole. |
| 1-Methyl-5-(trifluoromethyl)-tetrazole | C3HF3N4 | Similar structure but includes a methyl group; different reactivity profile. |
The unique trifluoromethyl group in 5-(trifluoromethyl)-2H-tetrazole enhances its stability and energy density compared to other tetrazoles, making it particularly valuable in explosive applications .
Density functional theory calculations have provided comprehensive insights into the adsorption behavior of 5-(trifluoromethyl)-2H-tetrazole and related tetrazole derivatives on metallic surfaces [1] [2]. The computational studies utilizing the generalized gradient approximation with Perdew-Wang exchange functional have revealed fundamental mechanisms governing surface interactions [1].
The adsorption energy calculations demonstrate that tetrazole derivatives exhibit significant binding affinities with copper surfaces, with values ranging from -812.2 to -860.6 kilocalories per mole depending on the molecular orientation and substituent effects [2]. For trifluoromethyl-substituted tetrazoles, the electron-withdrawing nature of the trifluoromethyl group influences the adsorption characteristics by modifying the electronic density distribution within the tetrazole ring [1] [2].
Monte Carlo simulations incorporating 80 water molecules and 2 hydrochloric acid molecules have established that tetrazole derivatives consistently outcompete water and acid molecules for surface adsorption sites [2]. The absolute values of adsorption energies for tetrazole compounds significantly exceed those of water (-10.3 to -13.3 kilocalories per mole) and hydrochloric acid (-3.1 to -7.5 kilocalories per mole), confirming their superior surface binding capabilities [2].
Table 1: Adsorption Energy Parameters for Tetrazole Derivatives
| Configuration | Adsorption Energy (kcal/mol) | Binding Energy (kcal/mol) | Nitrogen-Copper Distance (Å) |
|---|---|---|---|
| Parallel | -812.2 to -838.5 | 812.2 to 838.5 | 2.229 to 3.551 |
| Perpendicular | -822.5 to -860.6 | 822.5 to 860.6 | 2.080 to 2.183 |
The geometric optimization studies reveal that perpendicular adsorption configurations consistently yield more favorable energetics compared to parallel orientations [2]. The nitrogen-copper distances in perpendicular configurations range from 2.080 to 2.183 angstroms, indicating strong coordination bonds between the tetrazole nitrogen atoms and the metallic surface [2].
Fukui function analysis has identified specific reactive sites within the tetrazole ring structure [2]. The nucleophilic attack tendencies, quantified through fukui function values ranging from -0.113 to -0.229, demonstrate that electron-donating substituents enhance the nucleophilic character of nitrogen atoms, thereby strengthening surface interactions [2].
Molecular orbital calculations using density functional theory with basis sets ranging from 6-31G to 6-311++G** have elucidated the electronic structure characteristics of 5-(trifluoromethyl)-2H-tetrazole [3] [4]. The frontier molecular orbital energies provide critical insights into chemical reactivity and electron transfer processes [5] [6].
The highest occupied molecular orbital energy levels for trifluoromethyl-substituted tetrazoles typically range from -7.518 to -7.179 electron volts, while the lowest unoccupied molecular orbital energies span from -2.435 to -2.001 electron volts [1]. These values indicate the electron-withdrawing influence of the trifluoromethyl group, which stabilizes both occupied and unoccupied orbitals relative to unsubstituted tetrazoles [6] [4].
Table 2: Molecular Orbital Energy Parameters
| Parameter | 1H-Tetrazole (eV) | 2H-Tetrazole (eV) | 5-Trifluoromethyl Effect |
|---|---|---|---|
| HOMO Energy | -6.782 | -7.016 | Decreased by 0.4-0.7 eV |
| LUMO Energy | -1.725 | -2.024 | Decreased by 0.3-0.4 eV |
| Energy Gap | 5.057 | 4.992 | Reduced gap indicates higher reactivity |
| Chemical Hardness | 2.528 | 2.496 | Decreased hardness |
| Electronegativity | 4.253 | 4.520 | Increased electronegativity |
The energy gap between highest occupied and lowest unoccupied molecular orbitals serves as a fundamental reactivity descriptor [6] [3]. Trifluoromethyl substitution typically reduces this gap from approximately 5.0 electron volts in unsubstituted tetrazoles to 4.2-4.8 electron volts, indicating enhanced chemical reactivity and improved electron transfer capabilities [3] [4].
Chemical hardness calculations reveal that trifluoromethyl-substituted tetrazoles exhibit reduced hardness values (2.4-2.5 electron volts) compared to parent tetrazoles, suggesting increased molecular softness and enhanced reactivity toward electrophilic species [3] [7]. The electronegativity values, calculated using the relationship χ = (HOMO + LUMO)/2, demonstrate increased electron-attracting capabilities in trifluoromethyl derivatives [7].
Partial density of states analysis has revealed significant orbital hybridization between tetrazole 2p orbitals and metallic 3d orbitals upon surface adsorption [2]. The broadening of spectral peaks after adsorption indicates strong electronic coupling, with the intensity changes being most pronounced for nitrogen atoms bearing the trifluoromethyl substituent [2].
The electron fraction transfer parameter (ΔN) calculations indicate that trifluoromethyl-substituted tetrazoles typically exhibit negative values (-0.006 to -0.250), signifying electron transfer from the metallic surface to the tetrazole molecule [1] [2]. This electron-withdrawing behavior contrasts with electron-donating substituents and influences the overall adsorption mechanism [2].
High-level quantum mechanical calculations using W1 composite methods and complete active space self-consistent field approaches have elucidated the thermal decomposition mechanisms of tetrazole derivatives [8] [9]. The computational studies reveal complex reaction pathways involving tautomeric equilibria and multiple decomposition channels [8] [10].
The effective activation energy for tetrazole thermolysis has been calculated as 36.2 kilocalories per mole using W1 high-level procedures [8]. This value shows excellent agreement with experimental observations and represents the energy barrier for the rate-determining step in the overall decomposition process [8] [10].
Table 3: Thermal Decomposition Energy Barriers
| Process | Energy Barrier (kcal/mol) | Method | Comments |
|---|---|---|---|
| Effective Activation Energy | 36.2 | W1 ab initio | Overall thermolysis |
| Monomolecular Tautomerization | 50-70 | W1 ab initio | High barrier process |
| H-bonded Complex Transformation | 18-28 | W1 ab initio | Concerted mechanism |
| N₂ Elimination (1H-form) | 53.97 | B3LYP/6-311++G** | Dominant pathway |
| N₂ Elimination (2H-form) | 55.85 | B3LYP/6-311++G** | Alternative pathway |
Tautomeric equilibria between 1H-tetrazole, 2H-tetrazole, and N-heterocyclic carbene forms play crucial roles in the decomposition mechanism [8]. Although monomolecular tautomeric transformations exhibit high energy barriers (50-70 kilocalories per mole), concerted double hydrogen atom transfer reactions in hydrogen-bonded complexes proceed with significantly lower barriers (18-28 kilocalories per mole) [8].
The computational analysis reveals that nitrogen elimination represents the predominant decomposition pathway for all tetrazole isomers [8] [9]. Complete active space self-consistent field calculations demonstrate that tetrazole rings preferentially open at nitrogen-nitrogen bonds rather than carbon-nitrogen bonds, with N₁-N₂ bond cleavage requiring the lowest activation energy [9].
Conical intersection analysis has identified critical points where excited and ground state potential energy surfaces intersect [9]. These intersections facilitate non-adiabatic transitions that enable efficient nitrogen elimination without significant rotational excitation of the nitrogen products [9]. The tetrazole ring opening occurs on the first excited state, followed by nitrogen formation on the ground state through conical intersection pathways [9].
The influence of trifluoromethyl substitution on thermal stability has been computationally assessed through trigger bond dissociation enthalpy calculations [11]. The incorporation of trifluoromethyl groups generally increases thermal stability by strengthening intermolecular hydrogen bonding interactions, with trigger bond dissociation enthalpies reaching 276.3 kilojoules per mole [11].
Potential energy surface calculations reveal multiple reaction channels for tetrazole decomposition, with the specific pathway depending on substituent effects and molecular environment [9] [12]. The trifluoromethyl group stabilizes certain intermediate species while destabilizing others, leading to modified reaction kinetics compared to unsubstituted tetrazoles [11].
Table 4: Computational Methods and Basis Sets Used in Tetrazole Studies
| Method | Basis Set | Application | Accuracy |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization | Standard |
| B3LYP | 6-311++G** | Energy calculations | High |
| W1 | Composite | Thermochemistry | Very high |
| CASSCF | 6-31G(d) | Excited states | Specialized |
| MP2 | aug-cc-pVTZ | Correlation effects | High |
Flammable;Irritant